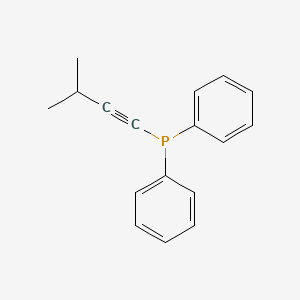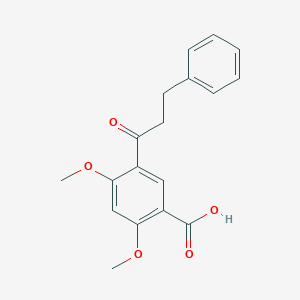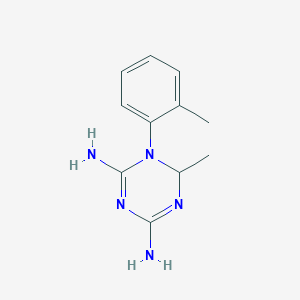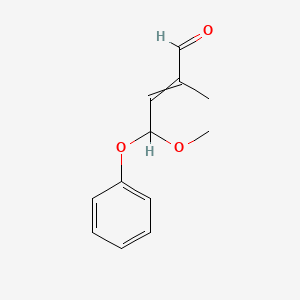
4-Methoxy-2-methyl-4-phenoxybut-2-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-methyl-4-phenoxybut-2-enal is an organic compound with the molecular formula C12H14O3 It is characterized by the presence of a methoxy group, a methyl group, and a phenoxy group attached to a butenal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-methyl-4-phenoxybut-2-enal can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction, where an aldehyde reacts with a methoxy-substituted phenol in the presence of a base catalyst. The reaction typically occurs under reflux conditions with solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced catalytic systems and automated reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-methyl-4-phenoxybut-2-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Methoxy-2-methyl-4-phenoxybut-2-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in studies of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-4-phenoxybut-2-enal involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations, affecting cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methyl-2-butanethiol: This compound shares the methoxy and methyl groups but differs in the presence of a thiol group instead of a phenoxy group.
4-Methoxy-2-methyl-4-phenoxybutane: Similar in structure but lacks the enal group, making it less reactive in certain chemical reactions.
Uniqueness
The presence of both methoxy and phenoxy groups, along with the enal moiety, allows for diverse chemical transformations and interactions .
Properties
CAS No. |
62285-96-5 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-methoxy-2-methyl-4-phenoxybut-2-enal |
InChI |
InChI=1S/C12H14O3/c1-10(9-13)8-12(14-2)15-11-6-4-3-5-7-11/h3-9,12H,1-2H3 |
InChI Key |
MTUXPTYJCYZKAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(OC)OC1=CC=CC=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyridazino[3,4-b]indole, 4-(1H-indol-3-yl)-3-phenyl-](/img/structure/B14536964.png)
![1-Methyl-2-[(2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14536972.png)
![6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14536974.png)
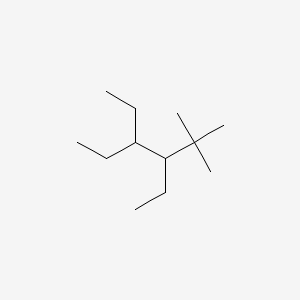
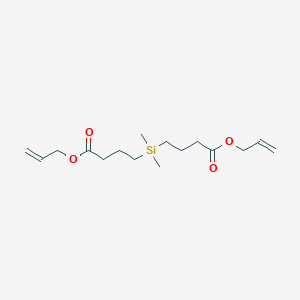
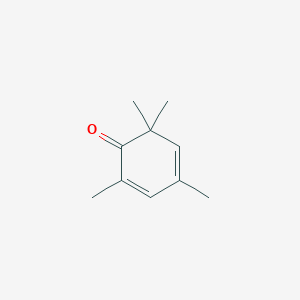
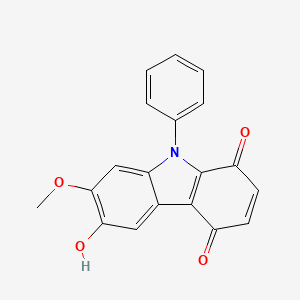
![2-Methyl-3-{2-[2-(phenylsulfanyl)ethenyl]cyclopropyl}cyclopent-2-en-1-one](/img/structure/B14536988.png)
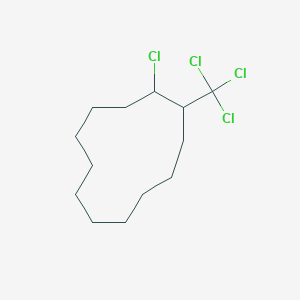
![3-[(1-Azabicyclo[2.2.2]octan-3-yl)oxy]propan-1-amine](/img/structure/B14536998.png)
